Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H20BrFN2O2 and a molecular weight of 371.24 . This compound is characterized by the presence of a piperidine ring, a bromopyridine moiety, and a fluoromethylene group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a piperidine derivative under specific conditions to form the desired product. Common reagents used in these reactions include bromine, piperidine, and tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors, while the fluoromethylene group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate: Contains an oxygen atom linking the pyridine and piperidine rings
Uniqueness
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H20BrFN2O2 |
---|---|
Molecular Weight |
371.24 g/mol |
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)-fluoromethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrFN2O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)14(18)12-5-4-6-13(17)19-12/h4-6H,7-10H2,1-3H3 |
InChI Key |
LGBDZDSHFHUKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C2=NC(=CC=C2)Br)F)CC1 |
Origin of Product |
United States |
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